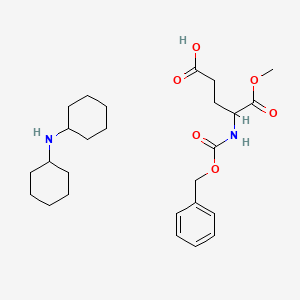![molecular formula C25H16O2 B13655197 9,9'-Spirobi[xanthene]](/img/structure/B13655197.png)
9,9'-Spirobi[xanthene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9’-Spirobi[xanthene] is a spirocyclic compound that features a unique structure with two xanthene units connected through a central spiro carbon. This compound is known for its stability and interesting photophysical properties, making it a valuable material in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Spirobi[xanthene] typically involves a one-pot, non-solvent synthesis method. This method is advantageous due to its simplicity and cost-effectiveness. The reaction generally involves the use of phenol and other reagents under specific conditions to form the spirocyclic structure .
Industrial Production Methods
In industrial settings, the production of 9,9’-Spirobi[xanthene] can be scaled up using similar synthetic routes. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
9,9’-Spirobi[xanthene] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can introduce different functional groups into the xanthene structure .
Aplicaciones Científicas De Investigación
9,9’-Spirobi[xanthene] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices .
Mecanismo De Acción
The mechanism of action of 9,9’-Spirobi[xanthene] involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a fluorescent probe by binding to target molecules and emitting light upon excitation. In electronic applications, its unique structure allows for efficient charge transport and light emission, making it an ideal material for OLEDs .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Similar in structure but with different photophysical properties.
Spiro[acridine-9,9’-xanthene]: Features an acridine unit, leading to different electronic properties .
Uniqueness
9,9’-Spirobi[xanthene] is unique due to its stability, ease of synthesis, and versatile applications. Its spirocyclic structure provides distinct photophysical properties that are advantageous in various fields, from biological imaging to electronic devices .
Propiedades
Fórmula molecular |
C25H16O2 |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
9,9'-spirobi[xanthene] |
InChI |
InChI=1S/C25H16O2/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)26-21)19-11-3-7-15-23(19)27-24-16-8-4-12-20(24)25/h1-16H |
Clave InChI |
VKKRGFDLDAZZEW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3(C4=CC=CC=C4O2)C5=CC=CC=C5OC6=CC=CC=C36 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylic acid hydrochloride](/img/structure/B13655115.png)
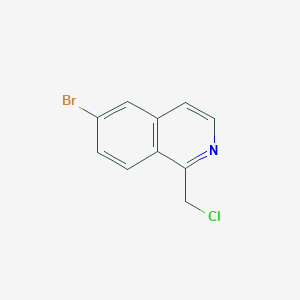
![rel-((1R,8S,9s)-4,5-Dibromobicyclo[6.1.0]nonan-9-yl)methanol](/img/structure/B13655131.png)
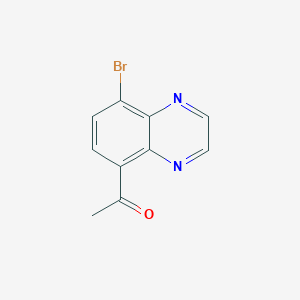

![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt](/img/structure/B13655148.png)
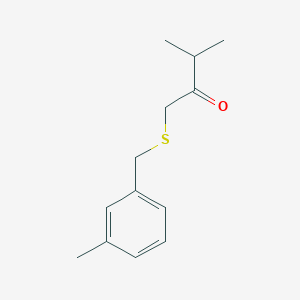
![tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13655151.png)
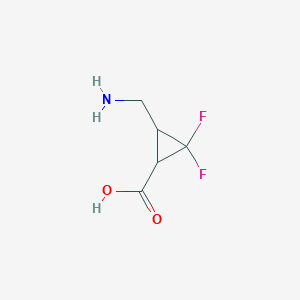
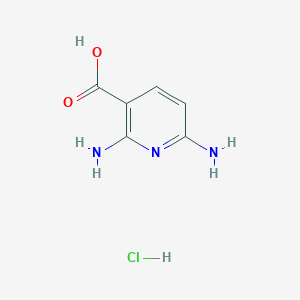
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13655178.png)
